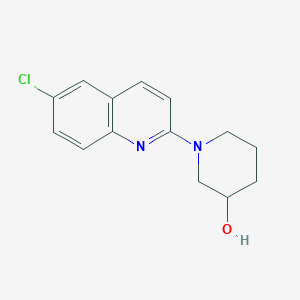![molecular formula C17H22N4O3 B6438380 5-methoxy-2-({1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine CAS No. 2549033-33-0](/img/structure/B6438380.png)
5-methoxy-2-({1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methoxy-2-({1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine (5-MMPP) is a small organic molecule that has been studied for its potential applications in the scientific research and medical fields. It is a member of the pyrimidine family, which is a group of heterocyclic compounds that contain a six-membered ring with two nitrogen atoms. 5-MMPP has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.
科学研究应用
5-methoxy-2-({1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. It has been used as a starting material for the synthesis of a variety of biologically active compounds, including drugs and other small molecules. In addition, this compound has been used in the development of inhibitors of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and differentiation.
作用机制
5-methoxy-2-({1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine acts as a competitive inhibitor of the enzyme tyrosine kinase. It binds to the active site of the enzyme, preventing it from binding to its substrate and thus inhibiting its activity. This leads to a decrease in the activity of the enzyme, which in turn leads to a decrease in the production of its product.
Biochemical and Physiological Effects
The inhibition of tyrosine kinase by this compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as the proliferation of other cell types. In addition, it has been shown to reduce inflammation and to modulate the immune system.
实验室实验的优点和局限性
The use of 5-methoxy-2-({1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine in laboratory experiments has several advantages. It is easy to synthesize, and it is relatively inexpensive compared to other small molecules. In addition, it is a potent inhibitor of tyrosine kinase, making it a useful tool for studying the enzyme's activity. However, there are some limitations to its use. It is not very stable in solution and can degrade over time, which can affect the accuracy of experiments.
未来方向
The potential applications of 5-methoxy-2-({1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine in the scientific research and medical fields are vast. It could be used in the development of new drugs, as well as in the development of new diagnostic tools and treatments. Additionally, it could be used to study the role of tyrosine kinase in various diseases and in the regulation of cell growth and differentiation. Finally, it could be used in the development of new inhibitors of tyrosine kinase for the treatment of cancer and other diseases.
合成方法
5-methoxy-2-({1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine can be synthesized from the reaction of 6-methoxypyridine-3-carbaldehyde and 1-(6-methoxypyridin-3-ylmethyl)piperidine-4-one in the presence of an acid catalyst and a base. The reaction is carried out in a two-phase system, with the aqueous phase containing the catalyst and the organic phase containing the reactants. The reaction is carried out at room temperature and is complete within two hours.
属性
IUPAC Name |
5-methoxy-2-[1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-22-15-10-19-17(20-11-15)24-14-5-7-21(8-6-14)12-13-3-4-16(23-2)18-9-13/h3-4,9-11,14H,5-8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBKDKQSTWOTMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CN2CCC(CC2)OC3=NC=C(C=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(6-methyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6438297.png)
![4-(4-methyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6438302.png)
![N-ethyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6438311.png)
![4-{6-[4-(1-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B6438328.png)
![4-{2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6438349.png)
![4-{4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B6438357.png)
![7-methoxy-3-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6438361.png)
![4-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B6438368.png)
![N,N-dimethyl-2-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6438376.png)
![N-{1-[5-cyano-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B6438394.png)
![4-(4-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B6438398.png)
![1-[(3-methoxyphenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B6438405.png)

![N-ethyl-6-methyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6438409.png)